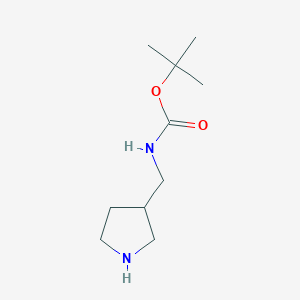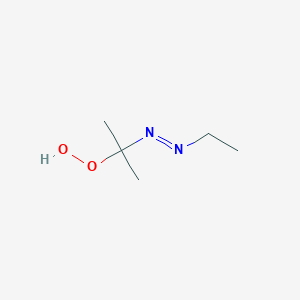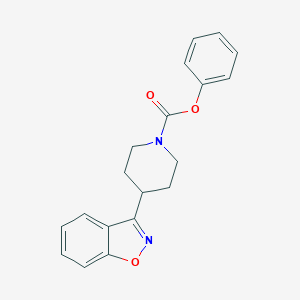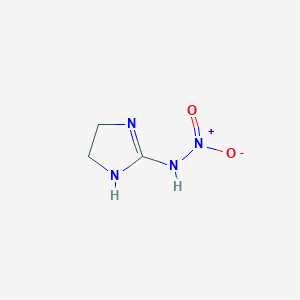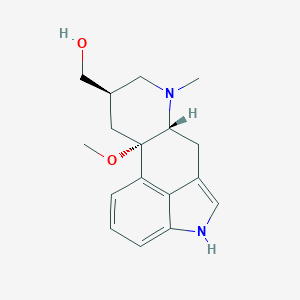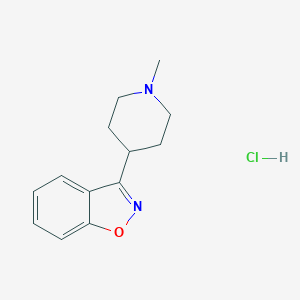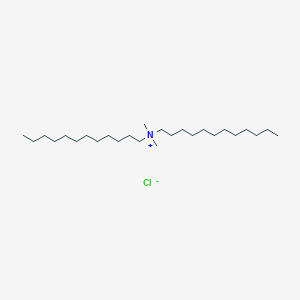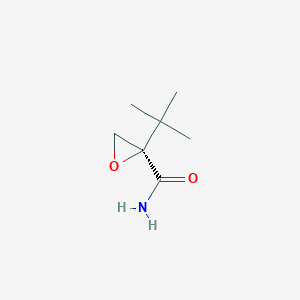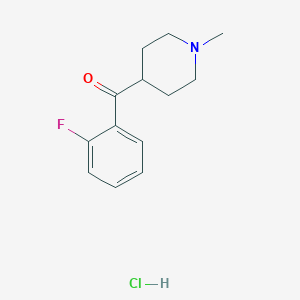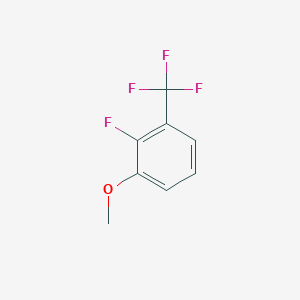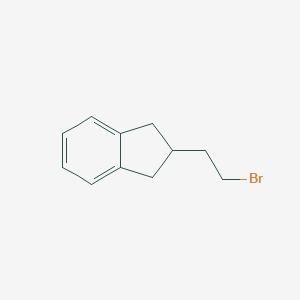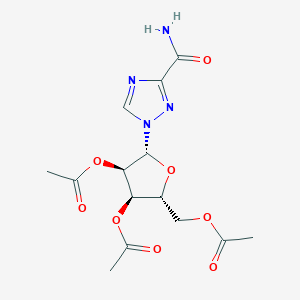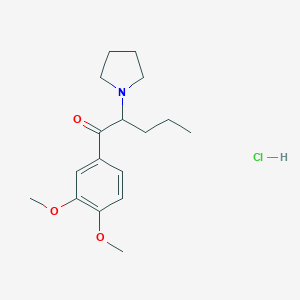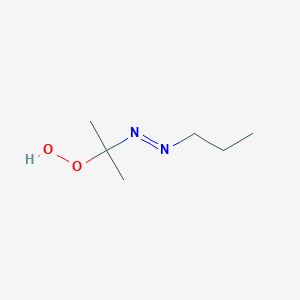
2-Propylazo-2-propyl hydroperoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylazo-2-propyl hydroperoxide (PAP) is a chemical compound that is widely used in scientific research for its unique properties. PAP is a member of the azo-hydroperoxide family of compounds, which are known for their ability to undergo homolytic cleavage to form free radicals. This property makes PAP an important tool for studying the mechanisms of radical reactions in biological systems.
作用机制
2-Propylazo-2-propyl hydroperoxide undergoes homolytic cleavage to form a tert-butoxyl radical and a 2-propylazobenzene radical. These radicals can then react with other molecules in the system, leading to the formation of new free radicals and the propagation of radical reactions. The resulting free radicals can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
生化和生理效应
2-Propylazo-2-propyl hydroperoxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Propylazo-2-propyl hydroperoxide can induce oxidative stress and damage to cellular components such as proteins and lipids. 2-Propylazo-2-propyl hydroperoxide has also been shown to activate redox signaling pathways, leading to changes in gene expression and cellular function.
实验室实验的优点和局限性
One advantage of using 2-Propylazo-2-propyl hydroperoxide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on biological systems without the need for exogenous sources of free radicals. However, 2-Propylazo-2-propyl hydroperoxide can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving 2-Propylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing 2-Propylazo-2-propyl hydroperoxide and related compounds. Another area of interest is the use of 2-Propylazo-2-propyl hydroperoxide in studies of redox signaling pathways and their role in disease processes such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Propylazo-2-propyl hydroperoxide to specific cellular targets could have important implications for the treatment of these diseases.
合成方法
2-Propylazo-2-propyl hydroperoxide can be synthesized in several ways, but the most common method involves the reaction of 2-propylazobenzene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum hexacarbonyl. The reaction proceeds via a radical mechanism, and the resulting 2-Propylazo-2-propyl hydroperoxide can be purified by chromatography.
科学研究应用
2-Propylazo-2-propyl hydroperoxide has a wide range of applications in scientific research, including studies of oxidative stress, free radical reactions, and redox signaling pathways. 2-Propylazo-2-propyl hydroperoxide is often used as a source of free radicals in experiments designed to investigate the effects of oxidative stress on biological systems. 2-Propylazo-2-propyl hydroperoxide has also been used to study the mechanisms of redox signaling pathways, which are important for regulating cellular processes such as apoptosis and inflammation.
属性
CAS 编号 |
149127-58-2 |
|---|---|
产品名称 |
2-Propylazo-2-propyl hydroperoxide |
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-hydroperoxypropan-2-yl(propyl)diazene |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-7-8-6(2,3)10-9/h9H,4-5H2,1-3H3 |
InChI 键 |
POLDHOINNQNRQG-UHFFFAOYSA-N |
SMILES |
CCCN=NC(C)(C)OO |
规范 SMILES |
CCCN=NC(C)(C)OO |
同义词 |
2-PROPYLAZO-2-PROPYLHYDROPEROXIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
